An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is structured to deliver not only established data but also to provide the scientific rationale behind the experimental methodologies required for a thorough characterization of this molecule.
Introduction and Molecular Identity
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde is a substituted pyrimidine, a class of compounds that are foundational scaffolds in numerous pharmaceuticals due to their diverse biological activities. The presence of a reactive carbaldehyde group, a chlorine atom, and a methylamino substituent on the pyrimidine ring makes this molecule a versatile intermediate for the synthesis of more complex derivatives.
Molecular Structure:
Figure 1: Chemical structure of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde | [1] |
| CAS Number | 14160-94-2 | [1] |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| InChI | InChI=1S/C6H6ClN3O/c1-8-6-4(2-11)5(7)9-3-10-6/h2-3H,1H3,(H,8,9,10) | [1] |
| InChIKey | BCMOVOOMPUFQKV-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CNC1=C(C(=NC=N1)Cl)C=O | [1] |
Physicochemical Properties
A precise understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing factors such as solubility, absorption, and formulation.
Table 2: Known and Predicted Physical Properties
| Property | Value | Method | Source |
| Melting Point | 152.0-153.7 °C | Experimental | [2] |
| Boiling Point | 348.3±42.0 °C | Predicted | [2] |
| Density | 1.442±0.06 g/cm³ | Predicted | [2] |
| pKa | 1.06±0.10 | Predicted | [2] |
Melting Point: An Indicator of Purity and Stability
The experimentally determined melting point of 152.0-153.7 °C provides a crucial benchmark for the purity of the compound. A sharp melting range is indicative of high purity, while a broadened and depressed range would suggest the presence of impurities.
Experimental Protocol: Melting Point Determination (Capillary Method)
The determination of a melting point is a fundamental technique in the characterization of crystalline solids.
Figure 2: Workflow for Melting Point Determination.
Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading. Rapid heating can lead to a wider and artificially elevated melting point range.
Solubility Profile: A Critical Parameter for Biological and Synthetic Applications
Predicted Solubility:
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High to Moderate Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, particularly with heating.
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Low Solubility: Expected in non-polar solvents such as hexanes and toluene.
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Slight to Moderate Solubility: Possible in moderately polar solvents like ethyl acetate and dichloromethane.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This is the gold standard method for determining equilibrium solubility.
Figure 3: Workflow for Solubility Determination via the Shake-Flask Method.
Trustworthiness: The inclusion of a filtration step is crucial to ensure that no undissolved microparticles are included in the sample for analysis, which would lead to an overestimation of the solubility.
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and providing insights into its electronic and vibrational properties. While specific spectra for 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde are not publicly available, this section outlines the expected spectral features and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
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Pyrimidine Ring Proton: A singlet in the aromatic region (δ 8.0-9.0 ppm).
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Aldehyde Proton: A singlet further downfield (δ 9.5-10.5 ppm).
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Methyl Protons: A singlet in the aliphatic region (δ 2.8-3.2 ppm).
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Amino Proton: A broad singlet that may be exchangeable with D₂O (variable chemical shift).
Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):
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Carbonyl Carbon: The most deshielded carbon (δ 185-195 ppm).
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Pyrimidine Ring Carbons: Several signals in the aromatic region (δ 110-170 ppm), with the carbon attached to the chlorine atom being significantly affected.
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Methyl Carbon: A signal in the aliphatic region (δ 25-35 ppm).
Experimental Protocol: NMR Spectroscopy
Figure 4: Workflow for NMR Spectroscopic Analysis.
Expertise: The choice of deuterated solvent is critical as it must dissolve the compound without obscuring key signals. DMSO-d₆ is often a good choice for polar, heterocyclic compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
Expected FT-IR Spectral Features (KBr Pellet or ATR):
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N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.
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C-H Stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.
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C=O Stretch (Aldehyde): A strong, sharp band around 1680-1700 cm⁻¹.
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C=N and C=C Stretches (Pyrimidine Ring): A series of bands in the 1400-1650 cm⁻¹ region.
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C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for solid samples.
Figure 5: Workflow for ATR-FT-IR Spectroscopic Analysis.
Authoritative Grounding: The background scan is essential to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely representative of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Expected Mass Spectrum Features (Electron Ionization - EI):
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Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (171.58). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
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Key Fragments: Expect fragmentation patterns corresponding to the loss of small molecules or radicals, such as the loss of the aldehyde group (-CHO), the chlorine atom (-Cl), or cleavage of the methylamino group.
Experimental Protocol: Mass Spectrometry (Direct Infusion ESI or GC-MS)
Figure 6: General Workflow for Mass Spectrometry.
Expertise & Experience: The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" technique that provides rich fragmentation data useful for structural elucidation. Electrospray Ionization (ESI) is a "soft" technique that is excellent for confirming the molecular weight with minimal fragmentation.
Safety and Handling
Based on available safety data, 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde should be handled with care in a laboratory setting.
Table 3: GHS Hazard Statements
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | [1] |
| H312 | Harmful in contact with skin | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H332 | Harmful if inhaled | [1] |
| H335 | May cause respiratory irritation | [1] |
Recommended Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a cool, dry place away from incompatible materials.
Conclusion
This technical guide has synthesized the available physical property data for 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde and provided a framework for its complete experimental characterization. While key data such as an experimental melting point and molecular weight are established, a comprehensive understanding of its solubility and detailed spectroscopic profile requires further experimental investigation. The protocols and expected spectral interpretations provided herein offer a robust starting point for researchers and drug development professionals working with this promising heterocyclic compound.
References
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PubChem. 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde. [Link]
